(S)-5-Hydroxy Propafenone Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

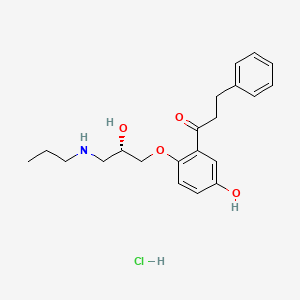

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849537 | |

| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158080-71-8 | |

| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-5-Hydroxy Propafenone Hydrochloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-5-Hydroxy Propafenone Hydrochloride

Authored by a Senior Application Scientist

Abstract

(S)-5-Hydroxy Propafenone is the primary, pharmacologically active metabolite of the Class IC antiarrhythmic agent, Propafenone.[1][2] Its formation is mediated predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variations in plasma concentrations.[1][3] The metabolite itself exhibits potent sodium channel blocking activity, contributing significantly to the overall clinical effect of the parent drug.[2][4] A thorough understanding of its synthesis and characterization is paramount for researchers in drug metabolism, pharmacology, and medicinal chemistry, as well as for professionals involved in the development of reference standards and analytical methods for therapeutic drug monitoring. This guide provides a comprehensive, field-proven perspective on a plausible stereoselective synthesis of this compound and the rigorous analytical techniques required for its structural elucidation and purity assessment.

Introduction: The Pharmacological Significance of a Key Metabolite

Propafenone is a widely prescribed antiarrhythmic for managing both supraventricular and ventricular arrhythmias.[3][5] Its mechanism of action involves blocking cardiac sodium channels, which slows electrical conduction in the heart.[2] However, the clinical narrative of propafenone is incomplete without considering its extensive first-pass hepatic metabolism. The 5-hydroxylation pathway produces 5-Hydroxy Propafenone, a metabolite that is not only active but, in some respects, more potent than the parent compound.[2][6]

The stereochemistry of propafenone and its metabolite is crucial. The S-enantiomer is a more potent beta-adrenergic antagonist than the R-enantiomer.[2][3] Consequently, the synthesis of the specific (S)-5-Hydroxy Propafenone enantiomer is essential for detailed pharmacological studies and for use as an analytical reference standard. This document outlines a robust synthetic strategy and a multi-faceted characterization workflow designed to ensure the production and validation of high-purity this compound.

Stereoselective Synthesis Pathway

While the direct synthesis of propafenone from o-hydroxyacetophenone or similar precursors is well-documented, the stereoselective synthesis of its 5-hydroxy metabolite requires a more nuanced strategy.[7][8] The key challenges are the introduction of the hydroxyl group at the 5-position of the aromatic ring and the stereocontrolled installation of the (S)-aminopropanol side chain.

The following proposed pathway is a logical, multi-step synthesis designed for efficiency and control over the final product's chemical and stereochemical integrity. It begins with a protected hydroquinone derivative to ensure regioselectivity.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for (S)-5-Hydroxy Propafenone HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-5-benzyloxyphenyl)-3-phenylpropan-1-one (Protected Core)

-

Fries Rearrangement: Convert 4-benzyloxyphenol to its acetate ester using acetic anhydride. The resulting ester is then subjected to a Fries rearrangement with a Lewis acid catalyst (e.g., AlCl₃) to yield 2-hydroxy-5-benzyloxyacetophenone. The causality here is the intramolecular acylation of the aromatic ring, preferentially at the ortho position to the hydroxyl group.

-

Claisen-Schmidt Condensation: The acetophenone derivative is reacted with benzaldehyde in an alcoholic solvent (e.g., ethanol) with a strong base like sodium hydroxide (NaOH).[7] This base-catalyzed condensation forms the α,β-unsaturated ketone (chalcone). The reaction is typically stirred at room temperature for several hours until completion.

-

Selective Reduction: The double bond of the chalcone is selectively reduced without affecting the carbonyl group or the benzyl protecting group. This is achieved via catalytic hydrogenation using hydrogen gas (H₂) at low pressure with a palladium on carbon (Pd/C) catalyst.[7] The reaction is monitored until the uptake of hydrogen ceases.

Step 2: Introduction of the Chiral Side-Chain

-

Etherification with Chiral Epichlorohydrin: The phenolic hydroxyl group of the protected core is deprotonated with a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. (R)-epichlorohydrin is then added. This reaction proceeds via an Sₙ2 mechanism to form the chiral epoxide intermediate. The choice of (R)-epichlorohydrin is critical as it dictates the (S)-stereochemistry of the final product's hydroxyl group on the side chain. This is analogous to the synthesis of propafenone itself.[9]

-

Nucleophilic Epoxide Opening: The synthesized epoxide is dissolved in a suitable solvent like isopropanol, and an excess of n-propylamine is added. The mixture is heated to reflux for several hours. The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, resulting in the formation of the (S)-aminopropanol side chain and yielding (S)-5-Benzyloxy Propafenone.

Step 3: Deprotection and Salt Formation

-

Hydrogenolysis (Deprotection): The benzyl protecting group is removed from the 5-position via catalytic hydrogenolysis. The compound is dissolved in ethanol or methanol, and a Pd/C catalyst is added. The mixture is subjected to an atmosphere of hydrogen gas. This step cleaves the benzyl ether C-O bond, liberating the free phenol and producing toluene as a byproduct, yielding the (S)-5-Hydroxy Propafenone free base.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a dry, non-polar solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid (HCl) in the same solvent is added dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The solid is then filtered, washed with cold solvent, and dried under vacuum to yield the final product, this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Characterization Workflow Diagram

Caption: A multi-technique workflow for analytical characterization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the cornerstone for assessing the chemical purity of the final compound. A reversed-phase method is typically employed.

-

Protocol:

-

System: An HPLC system equipped with a UV detector is standard.[1]

-

Column: A C8 or C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) is effective for separating propafenone and its metabolites.[1][10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01% TFA or ammonium acetate) and an organic solvent like acetonitrile is common.[10]

-

Detection: UV detection is typically set around 210 nm or 248 nm.[1]

-

Validation: The method should be validated for linearity, accuracy, and precision. The purity of the synthesized compound is determined by the area percentage of the main peak.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS provides definitive molecular weight confirmation and structural information through fragmentation patterns. It is an exceptionally sensitive and specific technique.[10][11]

-

Protocol:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Mass Analysis: A triple quadrupole mass spectrometer is used to monitor specific multiple reaction monitoring (MRM) transitions.

-

Expected Transitions: For 5-Hydroxy Propafenone (free base MW ≈ 357.4 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 358.3. A characteristic fragment ion resulting from the cleavage of the side chain has an m/z of 116.2.[10] Therefore, the primary MRM transition to monitor would be m/z 358.3 → 116.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation, confirming the connectivity of all atoms in the molecule.

-

Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H NMR: Expected signals include distinct aromatic protons (multiple signals in the δ 6.5-8.0 ppm range), aliphatic protons from the propanone and aminopropanol chains (δ 0.8-4.5 ppm), and exchangeable protons from the -OH and -NH groups.

-

¹³C NMR: Will show characteristic signals for the carbonyl carbon (≈ 190-200 ppm), aromatic carbons, and aliphatic carbons of the side chains.

-

Chiral Purity Analysis

-

Principle: It is critical to confirm that the synthesis yielded the desired (S)-enantiomer with high enantiomeric excess (e.e.).

-

Protocol:

-

Method: Chiral HPLC is the preferred method.

-

Column: A specialized chiral stationary phase (CSP) column (e.g., based on cellulose or amylose derivatives) is required to resolve the enantiomers.

-

Analysis: The synthesized sample is injected, and the chromatogram is analyzed. A successful chiral synthesis will show a single major peak corresponding to the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer. The enantiomeric excess is calculated from the peak areas.

-

Summary of Characterization Data

| Analytical Technique | Parameter | Expected Result for (S)-5-Hydroxy Propafenone HCl |

| Molecular Formula | - | C₂₁H₂₇NO₄ · HCl |

| Molecular Weight | - | 393.9 g/mol [12] |

| LC-MS/MS | [M+H]⁺ (free base) | m/z 358.3 |

| Primary Fragment | m/z 116.2[10] | |

| ¹H NMR | Aromatic Protons | Signals in the δ 6.5 - 8.0 ppm range |

| Aliphatic Protons | Complex signals in the δ 0.8 - 4.5 ppm range | |

| FTIR | Key Stretches (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1640 (C=O, ketone), ~1250 (C-O, ether) |

| RP-HPLC | Chemical Purity | >98% (by area %) |

| Chiral HPLC | Enantiomeric Excess | >99% e.e. for the (S)-enantiomer |

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the stereoselective synthesis and comprehensive characterization of this compound. The proposed synthetic route leverages established organic chemistry principles, including regioselective protection, stereocontrolled epoxide opening, and efficient deprotection, to yield the target compound with high purity. The multi-technique analytical workflow ensures a self-validating system for structural confirmation and purity assessment, which is critical for its use as a qualified reference standard in research and regulated environments.

For drug development professionals, access to this well-characterized metabolite is indispensable for conducting detailed pharmacokinetic and pharmacodynamic studies, investigating drug-drug interactions involving the CYP2D6 pathway, and developing accurate bioanalytical methods for therapeutic drug monitoring.

References

- Benchchem. (n.d.). Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.

- Kroemer, H. K., et al. (1996). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Applications.

- Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography.

- CRC Press. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites.

- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.

- Happel, H. W., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittelforschung.

- PubChem. (n.d.). 5-Hydroxypropafenone, (S)-. National Institutes of Health.

- Benchchem. (n.d.). A Comparative Analysis of the Pharmacological Potency of Propafenone and its Active Metabolite, 5-Hydroxy Propafenone.

- Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research.

- PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. National Institutes of Health.

- Changzhou Ruiming Pharmaceutical Co Ltd. (2015). Synthesis method of propafenone hydrochloride. Google Patents.

- Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA.

- Indian Journal of Pharmaceutical Sciences. (1997). Synthesis of Propafenone-An Antiarrhythmic Agent.

- Rasayan Journal of Chemistry. (2016). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drugs.com [drugs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 10. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Hydroxy Propafenone Hydrochloride | C21H28ClNO4 | CID 13504901 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-5-Hydroxy Propafenone Hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-5-Hydroxy Propafenone Hydrochloride

Authored by a Senior Application Scientist

Abstract

Propafenone is a cornerstone Class IC antiarrhythmic agent, recognized for its efficacy in managing a spectrum of cardiac arrhythmias.[1][2] Its clinical activity, however, is not solely attributable to the parent compound. Following administration, propafenone undergoes extensive hepatic metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of active metabolites.[3][4][5] Among these, 5-Hydroxypropafenone (5-OHP) is paramount, accumulating to plasma concentrations comparable to the parent drug in individuals with extensive CYP2D6 metabolism.[6] This guide provides a comprehensive technical exploration of the mechanism of action of this compound, the pharmacologically significant S-enantiomer of this primary metabolite. We will dissect its interactions with cardiac ion channels at a molecular level, contextualize its secondary pharmacological activities, and present the experimental methodologies essential for its characterization. This document is intended for researchers, pharmacologists, and drug development professionals seeking a detailed understanding of this crucial active metabolite.

The Metabolic Genesis of a Potent Antiarrhythmic

The clinical pharmacology of propafenone is inextricably linked to its metabolic fate. Propafenone is administered as a racemic mixture and is metabolized along two principal pathways, yielding two key active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP).[7][8]

-

5-Hydroxylation Pathway: The formation of 5-OHP is catalyzed by the CYP2D6 isoenzyme.[3][4] This pathway is subject to well-documented genetic polymorphism. Individuals classified as "extensive metabolizers" (EMs) efficiently produce 5-OHP, whereas "poor metabolizers" (PMs), who lack CYP2D6 activity, form this metabolite at very slow rates, if at all.[3][9][10] In EMs, the S-enantiomer of propafenone is cleared more rapidly via this pathway than the R-enantiomer.[10]

-

N-Dealkylation Pathway: The formation of NDPP is mediated by CYP3A4 and CYP1A2.[3][4]

This metabolic divergence is clinically critical, as 5-OHP is a potent antiarrhythmic agent in its own right, significantly contributing to the overall therapeutic effect in the majority of the patient population.[1][3][11]

Caption: Metabolic conversion of Propafenone to its active metabolites.

Primary Mechanism: Multi-Ion Channel Blockade

(S)-5-Hydroxy Propafenone exerts its antiarrhythmic effects primarily through the blockade of several key cardiac ion channels, a mechanism that defines its Class IC characterization but also reveals a more complex pharmacological profile.

Potent Sodium (Na+) Channel Blockade

Consistent with its classification as a Class IC agent, the principal mechanism of action for 5-OHP is the potent blockade of fast inward sodium channels (NaV1.5) in cardiomyocytes.[2][3][6][12][13]

-

Electrophysiological Effect: This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[2][14] The direct consequence is a marked decrease in the maximum upstroke velocity (Vmax) of the action potential, which translates to slowed impulse conduction through the atria, ventricles, and His-Purkinje system.[2][15][16]

-

State-Dependent Binding: The blockade is "use-dependent" (or frequency-dependent), meaning its potency increases with higher heart rates.[11][12] The molecule preferentially binds to sodium channels in their open and inactivated states, rather than the resting state. This is a crucial feature for targeting rapidly firing arrhythmic tissue while having less effect on normal heart rhythm.

-

Comparative Potency: Studies have demonstrated that 5-OHP possesses sodium channel blocking activity that is comparable, and in some cases even more potent, than the parent propafenone compound.[6][11][12]

Modulation of Potassium (K+) Repolarizing Currents

Beyond its primary Na+ channel activity, 5-OHP also interacts with key potassium channels involved in cardiac repolarization. This contributes to its overall electrophysiological signature and differentiates it from other Class IC agents.

-

hERG (IKr) Channel Blockade: 5-OHP blocks the Human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr).[6][17] This current is critical for terminating the cardiac action potential. Blockade of hERG by both propafenone and 5-OHP can lead to action potential prolongation.[6] Studies show that propafenone and 5-OHP block hERG channels to a similar extent, primarily by binding to the open state of the channel.[6][17]

-

hKv1.5 (IKur) Channel Blockade: The hKv1.5 channel, which underlies the ultra-rapid delayed rectifier current (IKur) in the human atrium, is also a target. Both propafenone and 5-OHP inhibit the hKv1.5 current in a concentration-, voltage-, and use-dependent manner.[18] Propafenone appears to be a more potent blocker of hKv1.5 than 5-OHP, with reported KD values of 4.4 µM and 9.2 µM, respectively.[18]

Weak Calcium (Ca2+) Channel Blockade

5-OHP exhibits a weak blocking effect on L-type calcium channels.[3][6][15] This action is generally considered less significant than its effects on sodium and potassium channels within the therapeutic concentration range and is less potent than that of the parent compound.[6][15]

Caption: Multi-ion channel targets of (S)-5-Hydroxy Propafenone.

Secondary Mechanism: Beta-Adrenergic Blockade

Propafenone and its metabolites exhibit Class II antiarrhythmic activity through the blockade of beta-adrenergic receptors.[2][4][13] However, this effect is stereoselective and varies significantly between the parent drug and its metabolites.

-

Potency: The S-enantiomer of propafenone is a more potent beta-blocker than the R-enantiomer.[12]

-

Comparative Activity: Crucially, (S)-5-Hydroxy Propafenone has significantly weaker beta-blocking activity compared to the parent propafenone, estimated to be about 10 times less potent.[19] In contrast, the NDPP metabolite retains beta-blocking affinity similar to propafenone.[3][19] This distinction is vital for understanding the overall pharmacological profile, especially when considering side effects like bradycardia or bronchospasm.[4]

Comparative Pharmacological Activity

The following table summarizes the relative activities of propafenone and its major metabolites, providing a clear comparison of their primary pharmacological effects.

| Compound | Na+ Channel Blockade | Beta-Adrenergic Blockade | Primary Antiarrhythmic Class |

| Propafenone | Potent | Moderate | IC, with weak II |

| (S)-5-Hydroxy Propafenone | Potent (similar to or > Propafenone)[6][11] | Weak (~10x less than Propafenone)[19] | IC |

| N-Depropylpropafenone | Weaker[3][19] | Moderate (similar to Propafenone)[3][19] | II |

Experimental Protocol: Characterizing Ion Channel Blockade via Patch-Clamp Electrophysiology

The definitive method for quantifying the mechanism and potency of an ion channel modulator like (S)-5-Hydroxy Propafenone is the patch-clamp technique.[20][21] This method allows for direct measurement of ionic currents through channels in the cell membrane.[20]

Below is a representative protocol for assessing the inhibitory effects of this compound on NaV1.5 channels stably expressed in a mammalian cell line (e.g., HEK293).

Step-by-Step Protocol for Whole-Cell Voltage Clamp

-

Cell Preparation:

-

Culture HEK293 cells stably expressing the human SCN5A gene (encoding NaV1.5).

-

Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

-

Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

-

Solutions:

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. This composition minimizes contamination from K+ and Ca2+ currents.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

-

Electrode and Seal Formation:

-

Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Using a micromanipulator, approach a target cell with the micropipette.

-

Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration.

-

-

Voltage Protocols and Data Acquisition:

-

Tonic Block Assessment: Hold the cell at a negative potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit the peak inward Na+ current. Record this baseline current. Perfuse the cell with increasing concentrations of (S)-5-Hydroxy Propafenone and repeat the pulse to determine concentration-dependent inhibition of the peak current.

-

Use-Dependent Block Assessment: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz). The progressive decrease in peak current during the pulse train demonstrates use-dependent block. Compare the degree of block in the absence and presence of the compound.

-

Steady-State Inactivation Assessment: To determine if the compound preferentially binds to the inactivated state, apply a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to -10 mV. The presence of the compound will typically shift the voltage-dependence of inactivation to more negative potentials.

-

-

Data Analysis:

-

Measure the peak inward current amplitude for each condition.

-

For tonic block, calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

-

For use-dependent block, quantify the fractional block at each pulse in the train.

-

Caption: Workflow for patch-clamp electrophysiology experiments.

Conclusion

This compound is not merely a metabolite but a potent and clinically relevant antiarrhythmic agent. Its mechanism of action is multifaceted, centered on a robust, use-dependent blockade of cardiac sodium channels, which is the hallmark of a Class IC drug. However, its concurrent interactions with key potassium channels, such as hERG and hKv1.5, and its significantly attenuated beta-blocking activity compared to its parent compound, create a unique pharmacological profile. A thorough understanding of this profile, achievable through rigorous experimental methodologies like patch-clamp electrophysiology, is indispensable for the rational development of new antiarrhythmic therapies and for optimizing the clinical use of propafenone, particularly in the context of pharmacogenetic variability.

References

-

National Center for Biotechnology Information (2017). Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Available at: [Link]

-

Vozeh, S., Haefeli, W., Ha, H. R., Vlcek, J., & Follath, F. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European Journal of Clinical Pharmacology, 38(5), 509–513. Available at: [Link]

-

Chezal, J. M., Rubat, C., Coudert, P., De Nanteuil, G., & Fargin, A. (1998). Cardiac electrophysiological effects of propafenone and its 5-hydroxylated metabolite in the conscious dog. Fundamental & Clinical Pharmacology, 12(4), 415–422. Available at: [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. Journal of the American College of Cardiology, 10(4), 812–819. Available at: [Link]

-

Drugs.com (2025). Propafenone: Package Insert / Prescribing Information / MOA. Available at: [Link]

-

Lindner, E., & Kaiser, J. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489–1497. Available at: [Link]

-

Funck-Brentano, C., Kroemer, H. K., Pavlou, H., & Woosley, R. L. (1989). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. American Journal of Cardiology, 64(14), 9D–12D. Available at: [Link]

-

Clare, J. (2005). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. Available at: [Link]

-

Harron, D. W., & Brogden, R. N. (1987). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 12(5), 321–342. Available at: [Link]

-

Kou, H. C., & Singh, B. N. (1986). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. Journal of the American College of Cardiology, 8(6), 1391–1401. Available at: [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., Tamargo, J., & Cinca, J. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 57(1), 60–71. Available at: [Link]

-

Franqueza, L., Valenzuela, C., Delpón, E., Longobardo, M., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978. Available at: [Link]

-

Med School. (2024). Pharmacology of Propafenone; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. YouTube. Available at: [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1990). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 81(1), 26–31. Available at: [Link]

-

Verkerk, A. O., & Wilders, R. (2021). Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. Frontiers in Physiology, 12, 652300. Available at: [Link]

-

Oti-Amoako, K., Vozeh, S., Ha, H. R., & Follath, F. (1990). The relative potency of major metabolites and enantiomers of propafenone in an experimental reperfusion arrhythmia model. Journal of Cardiovascular Pharmacology, 15(1), 75–81. Available at: [Link]

-

Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Available at: [Link]

-

de Oliveira, T. F., de Cássia, R., & de Oliveira, E. C. (2018). Active metabolites of propafenone. ResearchGate. Available at: [Link]

-

Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Available at: [Link]

-

Pesti, K., Sas, B., & Mike, A. (2011). Voltage protocols for the identification of distinct types of sodium channel inhibitors. Frontiers in Neuroscience. Conference Abstract: 13th Conference of the Hungarian Neuroscience Society (MITT). Available at: [Link]

-

Crijns, H. J., & van Gelder, I. C. (1994). Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. Drug Safety, 10(3), 224–240. Available at: [Link]

-

Moreno, J. D., & Clancy, C. E. (2012). Applications of Dynamic Clamp to Cardiac Arrhythmia Research: Role in Drug Target Discovery and Safety Pharmacology Testing. Frontiers in Physiology, 3, 444. Available at: [Link]

-

Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available at: [Link]

-

GlaxoSmithKline (2004). NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION. Available at: [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., Tamargo, J., & Cinca, J. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 57(1), 60-71. Available at: [Link]

-

Wikipedia. Propafenone. Available at: [Link]

-

Pharmaffiliates. 5-Hydroxy Propafenone Hydrochloride-d5. Available at: [Link]

-

Patsnap Synapse (2024). What is the mechanism of Propafenone Hydrochloride? Available at: [Link]

-

U.S. Food and Drug Administration. RYTHMOL(propafenone hydrochloride tablets), for oral use. Available at: [Link]

Sources

- 1. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propafenone - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

An In-Depth Technical Guide on the Pharmacokinetics of (S)-5-Hydroxy Propafenone Hydrochloride in Plasma

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its clinical efficacy and safety are intrinsically linked to a complex pharmacokinetic profile, characterized by stereoselectivity and significant interindividual variability. This variability is largely driven by the polymorphic metabolism of propafenone, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] A principal and pharmacologically active metabolite is 5-hydroxypropafenone.[3] This technical guide provides a comprehensive examination of the pharmacokinetics of the (S)-enantiomer of 5-hydroxypropafenone, a key determinant of the drug's overall pharmacological effect. We will delve into the metabolic pathways, the profound influence of pharmacogenetics, and the bioanalytical methodologies essential for its accurate quantification in plasma.

Introduction: The Clinical Significance of Propafenone and its Stereoselective Metabolism

Propafenone hydrochloride is administered as a racemic mixture of (S)- and (R)-enantiomers.[1] While both enantiomers exhibit sodium channel blocking activity, the (S)-enantiomer is a more potent beta-blocker.[1] The drug is indicated for the treatment of life-threatening ventricular arrhythmias and the maintenance of normal sinus rhythm in patients with symptomatic atrial fibrillation.[4]

The clinical response to propafenone is complicated by its extensive and saturable first-pass metabolism, leading to non-linear pharmacokinetics in a majority of the population.[5][6] This metabolic process is stereoselective, with the R-enantiomer being cleared more rapidly than the S-enantiomer.[1] The primary metabolic pathway is 5-hydroxylation, catalyzed by CYP2D6, to form 5-hydroxypropafenone.[7][8] This metabolite is not only active but also exhibits stereoisomerism. Another significant metabolic route involves N-dealkylation, mediated by CYP3A4 and CYP1A2, to produce N-depropylpropafenone.[7][8]

The genetic polymorphism of the CYP2D6 gene is a critical factor influencing propafenone's pharmacokinetics.[9] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[9] In PMs, who lack functional CYP2D6, the formation of 5-hydroxypropafenone is significantly impaired, leading to higher plasma concentrations of the parent drug and a prolonged elimination half-life.[10][11] This guide will focus on the pharmacokinetics of (S)-5-hydroxypropafenone, a pivotal metabolite in understanding the overall disposition and therapeutic effect of propafenone.

Metabolic Pathways and the Central Role of CYP2D6

The biotransformation of propafenone is a complex process yielding multiple metabolites, with 5-hydroxypropafenone being of particular interest due to its pharmacological activity.

Formation of 5-Hydroxypropafenone

The 5-hydroxylation of the aromatic ring of propafenone is the principal metabolic pathway in individuals with functional CYP2D6 enzymes (EMs).[7] This reaction is stereoselective, with a preference for the R-enantiomer of propafenone.[4] Consequently, at steady state, the plasma concentration of the (S)-enantiomer of propafenone is typically higher than that of the (R)-enantiomer.[4]

The Influence of CYP2D6 Polymorphism

The genetic variability of CYP2D6 profoundly impacts the plasma concentrations of both propafenone and 5-hydroxypropafenone.[12]

-

Extensive Metabolizers (EMs): In EMs, propafenone is rapidly converted to 5-hydroxypropafenone.[10] The pharmacokinetics in this group are non-linear due to the saturation of the CYP2D6 pathway.[10]

-

Poor Metabolizers (PMs): PMs have a significantly reduced or absent CYP2D6 activity.[7] In these individuals, the formation of 5-hydroxypropafenone is minimal or absent.[11] Consequently, propafenone is primarily metabolized through slower, alternative pathways, leading to substantially higher plasma concentrations of the parent drug and a linear pharmacokinetic profile.[10][11] The elimination half-life of propafenone is also considerably longer in PMs (10 to 32 hours) compared to EMs (2 to 10 hours).[10][11]

The metabolic ratio of propafenone to 5-hydroxypropafenone can be used as a phenotyping tool to distinguish between EMs and PMs.[2]

Sources

- 1. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]

- 7. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. drugcentral.org [drugcentral.org]

- 9. mdpi.com [mdpi.com]

- 10. ClinPGx [clinpgx.org]

- 11. g-standaard.nl [g-standaard.nl]

- 12. Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of (S)-5-Hydroxy Propafenone Hydrochloride

An In-Depth Technical Guide to the Biological Activity of (S)-5-Hydroxy Propafenone Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the biological activity of this compound, the primary active metabolite of the Class IC antiarrhythmic drug, propafenone. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's intricate mechanism of action, its multifaceted interactions with key myocardial ion channels, and its integrated electrophysiological effects. We will explore the critical role of CYP2D6-mediated metabolism in its formation and the resulting clinical implications. Furthermore, this guide presents detailed, field-proven experimental protocols for the in vitro and in vivo characterization of its antiarrhythmic properties, underpinned by a rationale that emphasizes scientific integrity and causality.

Introduction: Propafenone and its Clinically Relevant Metabolism

Propafenone is a widely utilized antiarrhythmic agent for managing various cardiac arrhythmias.[1] However, the parent drug is, in essence, a prodrug. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, which produces active metabolites with their own distinct pharmacological profiles.[2][3]

The Critical Role of Cytochrome P450 2D6 (CYP2D6)

The primary metabolic pathway for propafenone is 5-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[4][5] This metabolic step is crucial as it gives rise to 5-hydroxypropafenone, a metabolite that significantly contributes to the overall antiarrhythmic effect.[6]

A key consideration in the clinical pharmacology of propafenone is the genetic polymorphism of the CYP2D6 gene.[7][8] This leads to distinct patient populations with varying metabolic capacities:

-

Extensive Metabolizers (EMs): Comprising over 90% of patients, these individuals rapidly metabolize propafenone, leading to substantial plasma concentrations of 5-hydroxypropafenone.[5][7]

-

Poor Metabolizers (PMs): This group, representing about 6-10% of Caucasians, has deficient CYP2D6 activity.[4][7] Consequently, they exhibit significantly slower metabolism of propafenone, leading to higher plasma levels of the parent drug and minimal to no formation of 5-hydroxypropafenone.[4][9]

This genetic variability is a major determinant of the plasma concentration of both propafenone and its 5-hydroxy metabolite, influencing both therapeutic outcomes and the risk of adverse events.[10] Despite these differences, the FDA-recommended dosing regimen for propafenone is the same for all patients, necessitating careful clinical and electrocardiographic monitoring.[4][7]

Core Mechanism of Action: Sodium Channel Blockade

The defining characteristic of Class IC antiarrhythmic agents, including (S)-5-Hydroxy Propafenone, is their potent blockade of fast cardiac sodium channels (Nav1.5).[11][12] These channels are responsible for the rapid upstroke (Phase 0) of the cardiac action potential, and their modulation is a cornerstone of arrhythmia suppression.

(S)-5-Hydroxy Propafenone acts as a direct membrane-stabilizing agent by binding to and inhibiting voltage-gated sodium channels.[13] This action reduces the fast inward sodium current, leading to several key electrophysiological consequences:

-

Reduction of Upstroke Velocity (Vmax): A hallmark effect that slows the speed of depolarization.[12]

-

Slowed Conduction Velocity: The reduced Vmax translates to slower propagation of electrical impulses through myocardial tissue.[1]

-

Increased Diastolic Excitability Threshold: More stimulus is required to trigger an action potential.[12]

This potent sodium channel blockade is comparable to that of the parent compound, propafenone.[12][14] By slowing conduction, particularly in rapidly firing or ischemic tissue, (S)-5-Hydroxy Propafenone can interrupt the re-entrant circuits that sustain many tachyarrhythmias.

Sources

- 1. youtube.com [youtube.com]

- 2. Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. g-standaard.nl [g-standaard.nl]

- 6. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. drugs.com [drugs.com]

- 13. Propafenone HCl (SA-79) | Sodium Channel inhibitor | class 1C anti-arrhythmic drug| CAS 34183-22-7 | SA-79; SA79; Rytmonorm; Pronon; Arythmol; Baxarytmon; Cuxafenon; Fenoprain | InvivoChem [invivochem.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Metabolic Journey of Propafenone: A Technical Guide to Its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone is a cornerstone Class IC antiarrhythmic agent, widely utilized in the management of atrial and ventricular arrhythmias.[1] Approved for use in the United States in 1989, its clinical application is profoundly influenced by a complex and highly variable metabolic profile.[1] This guide offers an in-depth exploration of the discovery and history of propafenone metabolism, detailing the key scientific milestones, the evolution of analytical methodologies, and the critical role of pharmacogenetics in understanding its clinical effects. The journey to unraveling propafenone's metabolic fate is a compelling narrative of scientific inquiry that continues to inform modern drug development and personalized medicine.

The Dawn of Discovery: Early Pharmacokinetics and the First Clues

Initial clinical investigations with propafenone revealed significant interindividual variability in its pharmacokinetic and pharmacodynamic properties.[2] Early studies noted that the drug underwent extensive presystemic (first-pass) clearance, which was also saturable, meaning that bioavailability increased as the dosage was raised.[2] This non-linear pharmacokinetic behavior was the first major clue that its metabolism was not straightforward and hinted at the complexity that researchers would later uncover.

Elucidating the Metabolic Pathways: A Tale of Two Metabolites and a Polymorphic Enzyme

The concerted efforts of researchers led to the identification of two major metabolic pathways for propafenone, both occurring primarily in the liver.[3][4] These pathways are crucial as they produce metabolites that are themselves pharmacologically active.[5]

Phase I Metabolism: Hydroxylation and N-Dealkylation

-

5-Hydroxylation: The principal metabolic route for propafenone is hydroxylation at the 5-position of the aromatic ring, forming 5-hydroxypropafenone (5-OHP) .[3][6] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2D6 .[3][4] Critically, 5-OHP was discovered to be an active metabolite, possessing a potency for sodium channel blockade comparable to the parent drug, although with weaker beta-blocking effects.[7][8]

-

N-Dealkylation: A secondary, yet important, pathway is the N-dealkylation of the propylamino side chain to form N-depropylpropafenone (N-DPP or norpropafenone) .[3][4] This pathway is mediated by two other cytochrome P450 enzymes, CYP3A4 and CYP1A2 .[3][4] N-DPP also exhibits pharmacological activity, with weaker sodium channel activity but a similar affinity for beta-receptors as propafenone.[4][9]

The Landmark Discovery: CYP2D6 Genetic Polymorphism

Perhaps the most significant breakthrough in understanding propafenone's variable effects was the discovery of its link to the genetic polymorphism of the CYP2D6 gene.[8] Researchers observed that the patient population could be divided into two distinct groups based on their ability to metabolize the drug:

-

Extensive Metabolizers (EMs): Comprising over 90% of patients, these individuals possess functional CYP2D6 alleles and rapidly metabolize propafenone to 5-OHP.[3] Their elimination half-life for the drug is typically between 2 to 10 hours.[3][9]

-

Poor Metabolizers (PMs): This group, representing 5-10% of Caucasians but less than 1% of Asians, has non-functional CYP2D6 alleles.[3][10] Consequently, they produce little to no 5-OHP.[3] In these individuals, the metabolism shifts to the slower N-dealkylation pathway, leading to significantly higher plasma concentrations of the parent drug and a much longer elimination half-life, ranging from 10 to 32 hours.[3]

This discovery was pivotal, as it directly explained the wide variations in plasma drug levels and the corresponding differences in patient responses and side effects.[8][10] It established propafenone as a classic probe drug for determining an individual's CYP2D6 phenotype.

Caption: Primary Phase I and Phase II metabolic pathways of propafenone.

The Scientist's Toolkit: Evolution of Experimental Methodologies

The elucidation of propafenone's metabolism was driven by the application and refinement of key experimental techniques.

In Vitro Studies: Pinpointing the Enzymes

The causality behind enzyme identification lies in moving from a complex biological system to a controlled, reductionist one.

-

Human Liver Microsomes (HLMs): The initial step to isolate hepatic metabolism involved incubating propafenone with HLMs. HLMs are vesicles of the endoplasmic reticulum from liver cells, containing a high concentration of CYP enzymes. Observing the formation of 5-OHP and N-DPP in this system confirmed that the liver was the primary site of metabolism.[11]

-

Chemical Inhibition: To identify the specific CYPs involved, researchers co-incubated propafenone and HLMs with known selective inhibitors. For instance, the addition of quinidine, a potent and specific CYP2D6 inhibitor, dramatically reduced the formation of 5-OHP, providing strong evidence for CYP2D6's role.[9][11]

-

Recombinant Human Enzymes: The definitive confirmation came from using recombinant systems, where individual human CYP enzymes are expressed in cell lines (e.g., insect cells or bacteria). Incubating propafenone with a panel of these single-enzyme systems demonstrated conclusively that recombinant CYP2D6 efficiently produced 5-OHP, while CYP3A4 and CYP1A2 produced N-DPP.[9][12] This approach provides the highest level of specificity and is a cornerstone of modern drug metabolism studies.

Caption: Workflow for identifying enzymes in propafenone metabolism.

Protocol: In Vitro Metabolism of Propafenone using Human Liver Microsomes

This protocol represents a self-validating system for identifying the primary metabolic pathways.

-

Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and propafenone (at a concentration near its Km, e.g., 0.1-0.5 µM).[11]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactor for CYP enzyme activity). Negative controls should be run without the NADPH system to ensure metabolism is enzyme-dependent.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).

-

Termination (Quenching): Stop the reaction by adding a cold organic solvent, such as acetonitrile (often containing an internal standard for analytical quantification). This precipitates the microsomal proteins.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to identify and quantify propafenone, 5-OHP, and N-DPP.[13][14]

Evolution of Analytical Techniques

The ability to study propafenone metabolism has been intrinsically linked to advancements in analytical chemistry.

-

Early Methods: Initial studies relied on techniques like Thin-Layer Chromatography (TLC) and early High-Performance Liquid Chromatography (HPLC) with UV detection. While foundational, these methods often lacked the sensitivity and specificity required to measure low-level metabolites in complex biological matrices like plasma.[5]

-

The Gold Standard: LC-MS/MS: The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) revolutionized the field.[14] This technique offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and its metabolites, even at very low concentrations.[13] Modern LC-MS/MS methods are the gold standard for pharmacokinetic studies and therapeutic drug monitoring of propafenone.[14]

Clinical Implications and Modern Relevance

The comprehensive understanding of propafenone's metabolism and its genetic determinants has profound clinical implications.

-

Dosing and Therapeutic Monitoring: For individuals identified as CYP2D6 Poor Metabolizers, standard doses can lead to plasma concentrations 3 to 4 times higher than in Extensive Metabolizers, increasing the risk of adverse effects like proarrhythmia and exaggerated beta-blockade.[3][4] Guidelines from bodies like the Dutch Pharmacogenetics Working Group (DPWG) recommend significant dose reductions (e.g., to 30% of the standard dose) for PMs, accompanied by careful ECG and plasma concentration monitoring.[4][15]

-

Drug-Drug Interactions: Co-administration of propafenone with potent CYP2D6 inhibitors (e.g., quinidine, fluoxetine, paroxetine) can phenocopy a PM state in an EM individual, leading to a sharp increase in propafenone levels.[11][16] Similarly, inhibiting CYP3A4 can block the secondary metabolic route, which is particularly hazardous in a patient who is already a CYP2D6 PM.[4][15] The FDA label explicitly warns against the simultaneous use of propafenone with both a CYP2D6 and a CYP3A4 inhibitor.[4][15]

Data Presentation: Pharmacokinetic Variability

The following table summarizes the dramatic impact of CYP2D6 genotype on propafenone's pharmacokinetic parameters.

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference(s) |

| Elimination Half-life (t½) | 2 - 10 hours | 10 - 32 hours | ~3-5x | [3][9] |

| Primary Metabolite | 5-Hydroxypropafenone (5-OHP) | N-Depropylpropafenone (N-DPP) | N/A | [3] |

| Plasma Propafenone Conc. | Lower | ~2-4x higher at steady state | 2-4x | [3][4] |

| Metabolic Pathway | Linear at low doses, saturable at high doses | Linear | N/A | [3] |

Conclusion

The history of propafenone metabolism is a testament to the progress in pharmaceutical sciences, from initial pharmacokinetic puzzles to a detailed, genetically-informed understanding of drug disposition. The discovery of its major metabolites, the pivotal role of the polymorphic CYP2D6 enzyme, and the development of sophisticated analytical techniques have transformed its clinical use. This journey underscores the critical importance of metabolic studies in drug development and provides a foundational framework for applying the principles of pharmacogenetics to optimize drug therapy, ensuring both safety and efficacy for patients.

References

-

Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10. (2020). Pharmacogenomics. [Link]

-

Full article: Effect of CYP2D6 Genetic Polymorphism on Peak Propafenone Concentration: No Significant Effect of CYP2D6*10. (n.d.). Taylor & Francis. [Link]

-

Effect of CYP2D6 Genetic Polymorphism on Peak Propafenone Concentration. (2020). Future Medicine. [Link]

-

Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024). YouTube. [Link]

-

Annotation of FDA Label for propafenone and CYP2D6. (n.d.). ClinPGx. [Link]

-

Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites. (2017). PubMed. [Link]

-

Propafenone Therapy and CYP2D6 Genotype. (2017). Medical Genetics Summaries - NCBI. [Link]

-

The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. (n.d.). Lancashire Online Knowledge. [Link]

-

Propafenone Monograph for Professionals. (n.d.). Drugs.com. [Link]

-

Effect of Selective Serotonin Reuptake Inhibitors on the Oxidative Metabolism of Propafenone: In Vitro Studies Using Human Liver Microsomes. (1999). PubMed. [Link]

-

Propafenone response. (n.d.). NIH Genetic Testing Registry (GTR) - NCBI. [Link]

-

Pharmacogenetic Study of the Response to Flecainide and Propafenone in Patients With Atrial Fibrillation. (2012). Revista Española de Cardiología. [Link]

-

Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population. (2022). PubMed. [Link]

-

Propafenone Therapy and CYP2D6 Genotype. (2017). NCBI. [Link]

-

Simulated propafenone metabolism under in vitro (CYP2D6 = 0.0017 µM)... (n.d.). ResearchGate. [Link]

-

An HPLC Method for the Quantitation of Propafenone and Its Metabolites. (1992). Routledge. [Link]

-

Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. (1984). PubMed. [Link]

-

Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. (n.d.). David Publishing. [Link]

-

Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6. (2022). ACS Publications. [Link]

-

DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021). Natural Volatiles & Essential Oils. [Link]

-

Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. (n.d.). IJCRT.org. [Link]

-

Propafenone. (n.d.). Wikipedia. [Link]

-

Clinical pharmacokinetics of propafenone. (1991). PubMed. [Link]

-

Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. (1984). PubMed. [Link]

-

Metabolic pathway of propafenone. (n.d.). ResearchGate. [Link]

Sources

- 1. Propafenone - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nveo.org [nveo.org]

- 15. Propafenone response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

(S)-5-Hydroxy Propafenone Hydrochloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of (S)-5-Hydroxy Propafenone Hydrochloride, a critical active metabolite of the antiarrhythmic drug Propafenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical properties, analytical methodologies, and pharmacological significance of this specific enantiomer.

Introduction: The Significance of Stereochemistry in Propafenone Metabolism

Propafenone is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias. It is administered as a racemic mixture of (S)- and (R)-enantiomers, both of which exhibit distinct pharmacological profiles. The primary metabolic pathway for propafenone involves hydroxylation to 5-hydroxypropafenone, a reaction catalyzed predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] This metabolic process is stereoselective, leading to the formation of (S)- and (R)-5-hydroxypropafenone. The (S)-enantiomer of the parent drug, propafenone, is noted for its more potent beta-adrenergic blocking activity compared to the (R)-enantiomer, a characteristic that also influences the overall pharmacological effect of its metabolites. Understanding the specific properties and analytical determination of the (S)-5-hydroxy metabolite is therefore crucial for comprehensive pharmacokinetic and pharmacodynamic studies of propafenone.

Physicochemical Properties: Addressing the Data Ambiguity

There is some discrepancy in the reported CAS numbers and molecular weights for 5-Hydroxy Propafenone Hydrochloride in commercially available standards. This ambiguity often arises from whether the information pertains to the free base or the hydrochloride salt. Researchers should exercise diligence in verifying the specifications of their reference standards.

Below is a summary of the commonly cited data:

| Property | Value(s) | Source(s) |

| Chemical Name | 1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | [3] |

| CAS Number | 86384-10-3[4][5], 86383-32-6[3][6] | Multiple commercial suppliers and databases |

| Molecular Formula | C₂₁H₂₈ClNO₄ | [4] |

| Molecular Weight | 393.90 g/mol (as Hydrochloride)[4][6][], 357.5 g/mol (as free base) + 36.5 g/mol (HCl)[3] | Multiple commercial suppliers and databases |

It is critical to note that these CAS numbers do not explicitly differentiate the stereoisomer. For enantiomer-specific research, sourcing from a supplier that provides a certificate of analysis with chiral purity confirmation is essential.

Metabolic Pathway and Pharmacological Relevance

The metabolic conversion of propafenone to its 5-hydroxy metabolite is a key determinant of its clinical efficacy and safety profile. This biotransformation is primarily governed by the genetic polymorphism of the CYP2D6 enzyme, leading to different metabolic phenotypes in the patient population.

Caption: Metabolic activation of (S)-Propafenone.

The (S)-enantiomer of propafenone is a more potent β-antagonist than the (R)-enantiomer. While both enantiomers of 5-hydroxypropafenone contribute to the sodium channel blockade, the beta-blocking activity of the 5-hydroxy metabolite is significantly weaker than that of the parent propafenone.[8] Specifically, (S)-propafenone's beta-blocking activity is approximately 54 times more potent than that of (R)-propafenone. This stereospecificity underscores the importance of enantioselective analysis in clinical and research settings.

Analytical Methodologies for Enantioselective Quantification

Accurate quantification of (S)-5-Hydroxy Propafenone in biological matrices is paramount for pharmacokinetic and metabolic studies. Chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for this purpose.

Chiral HPLC Method for Enantiomeric Separation

This protocol outlines a validated method for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma.[1][9]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of plasma, add an appropriate internal standard.

-

Alkalinize the plasma sample to a pH of 9.

-

Perform extraction with a solvent mixture of toluene, dichloromethane, and isopropanol.[10]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

-

Column: Chiralpak AD (amylose-based chiral stationary phase).[1]

-

Mobile Phase: Hexane-ethanol (88:12, v/v) with 0.1% diethylamine.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 315 nm.[1]

-

Analysis Time: Approximately 20 minutes for the resolution of all enantiomers.[1]

High-Sensitivity LC-MS/MS Method

For lower detection limits, a more sensitive LC-MS/MS method is recommended. The following is a general workflow adaptable for this purpose.

Caption: General workflow for LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

-

To 200 µL of plasma, add an internal standard.

-

Add 800 µL of methanol to precipitate proteins.[11]

-

Vortex the sample for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for injection.

2. LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., Hedera ODS-2 C18).[11]

-

Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.2% formic acid).[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for (S)-5-Hydroxy Propafenone and the internal standard. For 5-hydroxy propafenone, a common transition is m/z 358.30 -> 98.10.[12]

Conclusion

This compound is a pharmacologically significant metabolite whose stereospecific properties necessitate precise and accurate analytical characterization. This guide provides a foundational understanding of its physicochemical characteristics, metabolic generation, and the state-of-the-art analytical techniques for its quantification. For researchers in the field, adherence to validated, enantioselective methods and careful consideration of reference standard specifications are paramount to ensuring data integrity and advancing our understanding of propafenone's complex pharmacology.

References

-

Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. PubMed. [Link]

-

Propafenone Therapy and CYP2D6 Genotype. NCBI. [Link]

-

Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. ResearchGate. [Link]

-

5-Hydroxy Propafenone Hydrochloride | 86383-32-6. SynZeal. [Link]

-

SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. ResearchGate. [Link]

-

A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Scholars Research Library. [Link]

-

A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. [Link]

-

A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]

-

A Mechanistic Clinical Trial using (R) versus (S)-Propafenone to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction. PMC. [Link]

-

Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

5-Hydroxy Propafenone Hydrochloride-d5 | CAS No : 1188265-48-6. Pharmaffiliates. [Link]

-

5-Hydroxy Propafenone Hydrochloride. HTS Biopharma. [Link]

-

5-Hydroxy Propafenone Hydrochloride | C21H28ClNO4 | CID 13504901. PubChem. [Link]

-

Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. PubMed. [Link]

-

Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. PubMed. [Link]

-

Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. PubMed. [Link]

-

Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. PubMed. [Link]

-

An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Taylor & Francis. [Link]

Sources

- 1. Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy Propafenone Hydrochloride | 86383-32-6 | SynZeal [synzeal.com]

- 4. scbt.com [scbt.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. 5-Hydroxy Propafenone Hydrochloride | C21H28ClNO4 | CID 13504901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism of Propafenone to 5-Hydroxypropafenone

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of the antiarrhythmic drug propafenone, with a specific focus on its conversion to the active metabolite, 5-hydroxypropafenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic pathways, provides detailed experimental protocols for robust and reproducible in vitro assays, and discusses the critical aspects of data analysis and interpretation. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical resource for investigating the metabolic fate of propafenone and similar compounds.

Introduction: The Clinical and Metabolic Significance of Propafenone

Propafenone is a Class IC antiarrhythmic agent widely used in the management of supraventricular and ventricular arrhythmias.[1][2] Its therapeutic efficacy is not solely dependent on the parent drug; its metabolites also contribute significantly to its pharmacological and toxicological profile.[2][3] Propafenone undergoes extensive first-pass metabolism in the liver, leading to the formation of two primary active metabolites: 5-hydroxypropafenone and N-depropylpropafenone.[4][5]

The 5-hydroxylation pathway is of particular interest due to the pharmacological activity of 5-hydroxypropafenone, which exhibits a similar sodium channel-blocking effect to the parent compound.[3][6] This metabolic route is predominantly mediated by the cytochrome P450 (CYP) enzyme, CYP2D6.[5][7][8] The gene encoding CYP2D6 is highly polymorphic, resulting in significant inter-individual variability in propafenone metabolism.[1][5] This genetic variance leads to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which can impact the drug's efficacy and potential for adverse effects.[9][10]

Understanding the in vitro metabolism of propafenone to 5-hydroxypropafenone is therefore crucial for:

-

Predicting in vivo pharmacokinetic variability.

-

Informing dosing strategies in different patient populations.[1]

-

Elucidating mechanisms of drug-induced toxicity.[13]

This guide will provide the foundational knowledge and practical methodologies to investigate this critical metabolic pathway in a laboratory setting.

The Core Metabolic Pathway: CYP2D6-Mediated 5-Hydroxylation

The conversion of propafenone to 5-hydroxypropafenone is a Phase I metabolic reaction catalyzed primarily by the CYP2D6 isozyme.[7][8][11] This enzyme is a member of the cytochrome P450 superfamily of monooxygenases, which are central to the metabolism of a vast array of xenobiotics, including a significant portion of clinically used drugs.[1][5] While other CYP isozymes, such as CYP3A4 and CYP1A2, are involved in the N-dealkylation of propafenone, their contribution to 5-hydroxylation is minimal.[2][11][14]

The catalytic cycle of CYP2D6 requires a constant supply of reducing equivalents, which are provided by NADPH.[15][16] In an in vitro setting, this is typically achieved by using an NADPH regenerating system to ensure the sustained activity of the enzyme throughout the incubation period.[15][16][17]

The regioselective hydroxylation of propafenone at the 5-position by human CYP2D6 is a key determinant of its metabolic profile.[7] Interestingly, this regioselectivity can differ between species. For instance, in rats, the primary hydroxylation occurs at the 4'-position and is mediated by CYP2D2.[7] This underscores the importance of using human-derived enzyme systems for predictive in vitro studies.

Visualizing the Metabolic Conversion

The following diagram illustrates the primary metabolic pathway of propafenone to 5-hydroxypropafenone.

Caption: Propafenone metabolism to 5-Hydroxypropafenone.

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

This section provides a detailed, step-by-step protocol for assessing the formation of 5-hydroxypropafenone from propafenone using human liver microsomes. This system is a well-established and reliable model for studying Phase I drug metabolism as microsomes are enriched with CYP enzymes.[18][19]

Materials and Reagents

-

Propafenone Hydrochloride: Reference standard.[2]

-

5-Hydroxypropafenone Hydrochloride: Reference standard.[2]

-

Internal Standard (IS): A suitable compound for LC-MS/MS analysis, such as carbamazepine.[4]

-

Human Liver Microsomes (HLMs): Pooled from multiple donors to average out inter-individual variability.

-

Magnesium Chloride (MgCl₂): For inclusion in the incubation buffer.[20][21]

-

NADPH Regenerating System: Commercially available systems typically contain NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[15][16][22][23]

-

Acetonitrile (ACN): LC-MS grade, for quenching the reaction and protein precipitation.[20][24]

-

Methanol (MeOH): LC-MS grade.[24]

-

Formic Acid: For acidifying the mobile phase in LC-MS/MS.[24]

-

Ultrapure Water: For buffer and mobile phase preparation.

Experimental Workflow